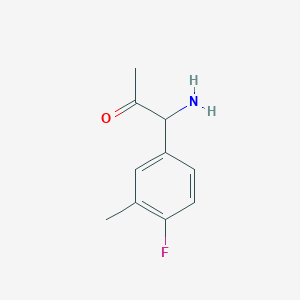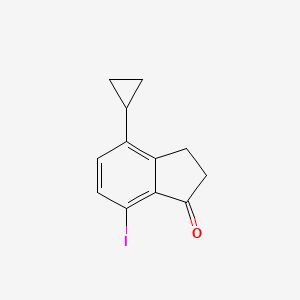![molecular formula C14H16O3 B13046190 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13046190.png)
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is a compound that has garnered attention in recent years due to its unique structural properties and potential applications in various fields. This compound features a bicyclic structure with an oxabicyclo[2.2.2]octane core, which is known for its rigidity and stability. The presence of a phenyl group and a carboxylic acid functional group further enhances its chemical versatility.
Preparation Methods
The synthesis of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is favored for its efficiency and the high yield of the desired product. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions such as temperature, solvent, and reaction time to ensure consistency and purity of the final product.
Chemical Reactions Analysis
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane, depending on the reducing agent used.
Cycloaddition: The bicyclic structure can participate in cycloaddition reactions, forming more complex ring systems.
Common reagents used in these reactions include molecular iodine, palladium catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has found applications in several scientific research areas:
Biology: The compound’s stability and rigidity make it useful in the study of molecular interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds with target molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid can be compared to other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its shorter C-C distance and higher lipophilicity.
Cubane: Noted for its instability under certain conditions.
Bicyclo[2.2.2]octane: Similar in structure but lacks the oxygen atom, affecting its chemical properties.
The unique incorporation of an oxygen atom in the oxabicyclo[2.2.2]octane core distinguishes this compound from these compounds, offering improved physicochemical properties and stability.
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
1-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid |
InChI |
InChI=1S/C14H16O3/c15-12(16)13-6-8-14(9-7-13,17-10-13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) |
InChI Key |
FKILNVQRPDFZJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CO2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


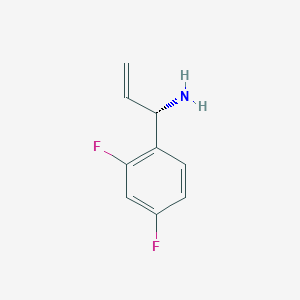
![1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13046121.png)
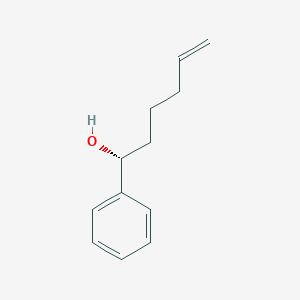





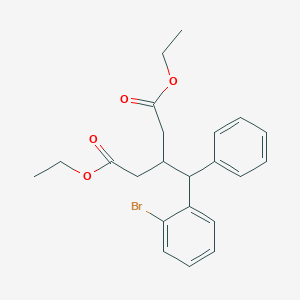

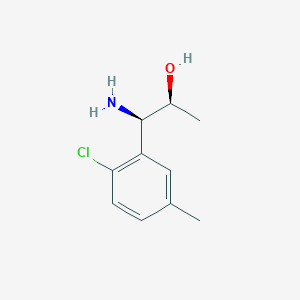
![1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13046181.png)
